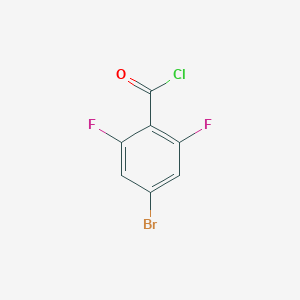

4-Bromo-2,6-difluorobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O/c8-3-1-4(10)6(7(9)12)5(11)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURKKPCKWDOWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378352 | |

| Record name | 4-bromo-2,6-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497181-19-8 | |

| Record name | 4-Bromo-2,6-difluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497181-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2,6-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-difluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.230.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,6-difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-difluorobenzoyl chloride is a halogenated aromatic acyl chloride of significant interest in contemporary chemical research, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive acyl chloride group, a synthetically versatile bromine atom, and two fluorine atoms, makes it a valuable building block for the synthesis of complex molecular architectures. The incorporation of fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design.[1] This guide provides a comprehensive overview of the physical properties of this compound, including its synthesis, reactivity, and safe handling, with a focus on the practical application of this knowledge in a research and development setting.

Chemical Identity and Physical Properties

This compound is identified by the CAS number 497181-19-8.[2][3] While extensive experimental data on its physical properties is not widely published, a combination of supplier information and theoretical understanding allows for a detailed characterization.

| Property | Value | Source(s) |

| CAS Number | 497181-19-8 | [2][3] |

| Molecular Formula | C₇H₂BrClF₂O | [4] |

| Molecular Weight | 255.45 g/mol | [4] |

| Melting Point | 40–41°C | [5] |

| Boiling Point | 222-223°C (Predicted) | [4] |

| Density | Not available | |

| Appearance | Expected to be a low-melting solid or liquid, potentially colorless to light yellow. | [6] |

Note: The melting point is reported by a single supplier and should be considered provisional until independently verified. The boiling point is a predicted value.

Synthesis and Purification

The primary route to this compound involves the conversion of its corresponding carboxylic acid, 4-bromo-2,6-difluorobenzoic acid.[2] This precursor can be synthesized from 3,5-difluorobromobenzene through ortho-lithiation followed by carboxylation with carbon dioxide.[1][7]

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound from 4-Bromo-2,6-difluorobenzoic acid

Causality: The conversion of a carboxylic acid to an acyl chloride is a standard transformation that activates the carbonyl group for nucleophilic acyl substitution. Thionyl chloride (SOCl₂) is a common reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[2]

Self-Validating System: The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The purity of the final product can be confirmed by spectroscopic methods (NMR, IR) and by its characteristic reactivity.

Methodology:

-

Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved acidic gases.

-

Reaction: To the flask, add 4-bromo-2,6-difluorobenzoic acid. Add an excess of thionyl chloride (approximately 2-3 equivalents).

-

Heating: Gently heat the reaction mixture to reflux. The solid carboxylic acid will gradually dissolve as it reacts.

-

Monitoring: Continue refluxing until the evolution of gases ceases, indicating the completion of the reaction.

-

Purification: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra, this section details the expected spectroscopic features of this compound based on its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a single signal for the two equivalent aromatic protons. This signal would likely appear as a triplet due to coupling with the two equivalent fluorine atoms. The chemical shift would be in the downfield region, characteristic of aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be more complex due to the presence of fluorine and the carbonyl group. Key expected signals include:

-

A signal for the carbonyl carbon, likely in the range of 160-170 ppm.

-

Signals for the aromatic carbons, which will exhibit C-F coupling. The carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF), while other carbons in the ring will show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF).

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms. The chemical shift will be in the typical range for aryl fluorides.

IR Spectroscopy

The infrared spectrum will be dominated by a strong absorption band characteristic of the C=O stretching vibration of the acyl chloride functional group, typically appearing in the range of 1770-1810 cm⁻¹.[2] Additional bands corresponding to C-Br, C-F, and aromatic C-H and C=C stretching and bending vibrations will also be present.

Reactivity and Handling

As an acyl chloride, this compound is a reactive compound that requires careful handling.

Reactivity:

-

Hydrolysis: It will react readily with water and other protic solvents (e.g., alcohols, amines) to form the corresponding carboxylic acid, esters, or amides, respectively.[8] This reactivity makes it a versatile acylating agent but also necessitates handling under anhydrous conditions.

-

Nucleophilic Acyl Substitution: The carbonyl carbon is highly electrophilic and will undergo nucleophilic acyl substitution with a wide range of nucleophiles.[2]

Handling and Storage:

-

Moisture Sensitivity: Due to its reactivity with water, it should be handled under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. Work in a well-ventilated fume hood.

Solubility

While quantitative solubility data is scarce, this compound is expected to be soluble in a range of common anhydrous aprotic organic solvents.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Aprotic Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | "Like dissolves like" principle; common solvents for reactions with acyl chlorides. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Good solvents for a wide range of organic compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Non-polar nature is compatible with the aromatic ring of the solute. |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | Reacts to form the carboxylic acid or esters.[1][5] |

Experimental Protocol: Determination of Solubility

Causality: Determining the solubility of a reactive compound requires careful control of conditions to prevent decomposition. The gravimetric method described here is a reliable way to determine solubility by measuring the mass of solute dissolved in a known mass of solvent.

Self-Validating System: The attainment of equilibrium is ensured by stirring for an extended period. The consistency of results from multiple measurements will validate the determined solubility.

Methodology:

-

Preparation: Ensure all glassware is scrupulously dried. Use an anhydrous solvent.

-

Equilibration: In a sealed vial under an inert atmosphere, add an excess of this compound to a known volume of the anhydrous solvent.

-

Stirring: Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sampling: Allow any undissolved solid to settle. Carefully withdraw a known volume of the supernatant saturated solution using a pre-weighed, gas-tight syringe.

-

Analysis: Transfer the aliquot to a pre-weighed vial. Evaporate the solvent under a stream of inert gas.

-

Calculation: Weigh the vial containing the solute residue. The mass of the dissolved solute can be determined by difference. Calculate the solubility in g/100 mL or other desired units.

Sources

- 1. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-Bromo-2,6-difluorobenzoyl chloride | C7H2BrClF2O | CID 51000132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. 4-Bromo-2-fluorobenzoyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

The Strategic Synthesis and Application of 4-Bromo-2,6-difluorobenzoyl Chloride: A Technical Guide for Chemical Researchers

This guide provides an in-depth technical overview of 4-Bromo-2,6-difluorobenzoyl chloride, a key building block in modern medicinal chemistry and materials science. We will delve into its chemical structure, synthesis, reactivity, and applications, offering insights grounded in established chemical principles and supported by authoritative references. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile reagent.

Unveiling the Molecular Architecture and Properties

This compound is a substituted aromatic acyl chloride with the chemical formula C₇H₂BrClF₂O.[1][2] Its structure is characterized by a benzene ring substituted with a bromine atom at the 4-position, two fluorine atoms at the 2- and 6-positions, and a benzoyl chloride functional group at the 1-position.

The strategic placement of these functional groups imparts a unique combination of reactivity and physicochemical properties. The two fluorine atoms flanking the benzoyl chloride group exert strong electron-withdrawing inductive effects, which significantly enhance the electrophilicity of the carbonyl carbon.[1] This heightened reactivity makes it an excellent acylating agent. The bromine atom at the para-position serves as a versatile handle for further chemical modifications, most notably through cross-coupling reactions.[1]

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 497181-19-8 | [1][2] |

| Molecular Formula | C₇H₂BrClF₂O | [1][2] |

| Molecular Weight | 255.44 g/mol | [1][2] |

| Appearance | Clear to pale yellow liquid | [1] |

| InChI Key | PURKKPCKWDOWLC-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=C(C(=C1F)C(=O)Cl)F)Br | [3] |

Synthesis Strategy: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 1-bromo-3,5-difluorobenzene. The key is the regioselective introduction of the carboxyl group, followed by conversion to the acyl chloride.

Step 1: Synthesis of the Carboxylic Acid Precursor

The first step involves the synthesis of 4-bromo-2,6-difluorobenzoic acid. This is accomplished via a directed ortho-metalation reaction.[1]

Caption: Conversion of the carboxylic acid to the acyl chloride.

The reaction with thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification. [1]

Reactivity Profile: An Electrophilic Workhorse

As an acyl chloride, the primary reactivity of this compound is centered around nucleophilic acyl substitution. [1]The electron-withdrawing fluorine atoms significantly enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Common transformations include:

-

Esterification: Reaction with alcohols to form esters.

-

Amidation: Reaction with amines to yield amides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.

-

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

The bromine atom on the aromatic ring is relatively unreactive under these conditions, allowing for its preservation for subsequent cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. This orthogonality makes this compound a highly valuable bifunctional building block.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a sought-after intermediate in the synthesis of complex organic molecules.

-

Pharmaceuticals: The 2,6-difluorobenzoyl moiety is a common structural motif in a variety of biologically active compounds. The fluorine atoms can enhance metabolic stability and binding affinity to biological targets. [1]The ability to introduce this group via acylation, followed by further elaboration using the bromine handle, is a powerful strategy in medicinal chemistry. For instance, related benzoyl chlorides are used in the synthesis of novel anti-inflammatory drugs and antimicrobial agents. [4][5]

-

Agrochemicals: The benzoylphenylurea class of insecticides often contains the 2,6-difluorobenzoyl substructure. [6]

-

Materials Science: The introduction of fluorinated aromatic groups can influence the electronic and physical properties of materials, making this compound a potential building block for liquid crystals and other advanced materials. [1]

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features | Reference(s) |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region. The chemical shifts and coupling constants will be influenced by the fluorine and bromine substituents. | [1] |

| ¹³C NMR | The spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons. The carbon atoms attached to fluorine will exhibit characteristic splitting patterns due to C-F coupling. | [1] |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the acyl chloride will be prominent, typically in the range of 1750-1800 cm⁻¹. | [1] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms. | [1][3] |

Experimental Protocol: Synthesis of this compound

The following is a representative, non-optimized protocol for the synthesis of this compound from its carboxylic acid precursor. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

4-Bromo-2,6-difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 4-bromo-2,6-difluorobenzoic acid (1.0 eq).

-

Add anhydrous toluene to the flask to create a slurry.

-

Slowly add thionyl chloride (2.0-3.0 eq) to the slurry at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by distillation under reduced pressure.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with care in a chemical fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique combination of a reactive acyl chloride and a functionalizable bromine atom, coupled with the electronic effects of the fluorine substituents, makes it an indispensable tool for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.

References

Sources

4-Bromo-2,6-difluorobenzoyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for versatile and strategically functionalized building blocks is insatiable. 4-Bromo-2,6-difluorobenzoyl chloride (CAS No. 497181-19-8) has emerged as a preeminent reagent, offering a unique convergence of reactive sites that empower chemists to construct complex molecular architectures with precision and efficiency. The presence of an acyl chloride provides a highly reactive handle for acylation reactions, while the bromine atom serves as a versatile linchpin for cross-coupling methodologies.[1] Furthermore, the vicinal fluorine atoms are not mere spectators; they profoundly influence the molecule's reactivity and impart desirable physicochemical properties, such as enhanced metabolic stability and binding affinity in medicinal chemistry contexts.[2] This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its nuanced applications in advanced chemical synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in synthesis and for ensuring safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Note |

| CAS Number | 497181-19-8 | [3] |

| Molecular Formula | C₇H₂BrClF₂O | [3] |

| Molecular Weight | 255.44 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or solid | General observation for acyl chlorides |

| Melting Point | 24-25 °C (for 4-bromo-2-fluorobenzoyl chloride) | [4] |

| Boiling Point | 86-88 °C at 15 mmHg (for 4-bromo-2-fluorobenzoyl chloride) | [4] |

| Density | ~1.404 g/mL at 25 °C (for 2,6-difluorobenzoyl chloride) |

Spectroscopic Characterization:

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Expected Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR | Aromatic protons will appear as a multiplet in the range of 7.0-7.8 ppm. |

| ¹³C NMR | The carbonyl carbon will exhibit a signal around 160-170 ppm. The aromatic carbons will show complex splitting patterns due to C-F coupling. |

| ¹⁹F NMR | Two distinct signals are expected for the fluorine atoms, likely in the range of -100 to -130 ppm, showing coupling to each other and to the aromatic protons. |

| IR Spectroscopy | A strong, characteristic C=O stretching vibration is expected between 1750 and 1800 cm⁻¹. C-F stretching bands will appear in the region of 1200-1300 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will display a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M⁺) will be observed at m/z 254, with other significant peaks corresponding to the isotopic distribution.[5] |

Synthesis and Purification: A Guided Pathway

The synthesis of this compound is a multi-step process that begins with the regioselective functionalization of 1-bromo-3,5-difluorobenzene.

Part 1: Synthesis of the Precursor, 4-Bromo-2,6-difluorobenzoic Acid

The key to this synthesis is the ortho-lithiation of 1-bromo-3,5-difluorobenzene, a reaction that leverages the directing and acidifying effects of the fluorine atoms.[6]

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -70 °C using a dry ice/acetone bath. A solution of n-butyllithium (1.05 eq) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -65 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Carboxylation: Dry carbon dioxide gas is bubbled through the solution for 1-2 hours, or an excess of crushed dry ice is added in portions, while maintaining the low temperature.

-

Quenching and Work-up: The reaction is allowed to warm to room temperature and then quenched by the slow addition of water. The mixture is acidified to pH 1-2 with concentrated hydrochloric acid.

-

Extraction and Isolation: The aqueous layer is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 4-bromo-2,6-difluorobenzoic acid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. The use of flame-dried glassware and anhydrous THF is critical to prevent quenching of the n-butyllithium.

-

Low Temperature: The ortho-lithiated intermediate is thermally unstable. Maintaining a low temperature throughout the addition and carboxylation steps is essential to prevent decomposition and side reactions.

-

Acidification: The carboxylate salt formed after the addition of carbon dioxide is protonated during the acidic work-up to yield the desired carboxylic acid.

Part 2: Conversion to this compound

The final step involves the conversion of the carboxylic acid to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.[7]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts) is added 4-bromo-2,6-difluorobenzoic acid (1.0 eq) and an excess of thionyl chloride (2.0-3.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: The mixture is heated to reflux (approximately 80-90 °C) and maintained at this temperature for 2-4 hours, or until the evolution of gas ceases.

-

Purification: The excess thionyl chloride is removed by distillation under reduced pressure. The crude this compound is then purified by vacuum distillation.[7]

Causality Behind Experimental Choices:

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as the reaction solvent.

-

Reflux: The reaction requires heating to overcome the activation energy for the formation of the acyl chloride.

-

DMF Catalyst: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and accelerates the reaction.

-

Vacuum Distillation: This is a standard method for purifying liquid acyl chlorides, as they are often sensitive to high temperatures at atmospheric pressure.

Caption: Synthetic pathway to this compound.

Key Synthetic Applications: A Gateway to Molecular Diversity

The true utility of this compound lies in its ability to participate in a wide range of chemical transformations, enabling the synthesis of diverse and complex molecules.

Amide Bond Formation: The Cornerstone of Peptide and Medicinal Chemistry

The reaction of this compound with primary or secondary amines is a robust and efficient method for the formation of amide bonds.[8]

Experimental Protocol (Schotten-Baumann Conditions):

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or THF. Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.1-1.5 eq).

-

Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.05 eq) in the same solvent dropwise.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water.

-

Extraction and Purification: Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Mechanistic Rationale:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The chloride ion is then eliminated, and the added base neutralizes the resulting hydrochloric acid, driving the reaction to completion.[9]

Caption: Mechanism of amide bond formation.

Esterification: Accessing a Broad Range of Carboxylate Derivatives

The reaction with alcohols or phenols follows a similar nucleophilic acyl substitution pathway to yield the corresponding esters.[10]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the alcohol or phenol (1.0 eq) in an anhydrous solvent like DCM or THF. For less nucleophilic phenols, the addition of a base like pyridine or triethylamine (1.1 eq) is recommended.

-

Acylation: Cool the mixture to 0 °C and add this compound (1.05 eq) dropwise.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The work-up procedure is similar to that for the amidation reaction.

-

Purification: The crude ester is purified by column chromatography or distillation.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The bromine atom on the aromatic ring provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of biaryl structures.[11][12] It is important to note that the acyl chloride is generally too reactive to be directly used in most cross-coupling reactions. Therefore, it is typically converted to a more stable derivative, such as an amide or ester, prior to the coupling step.

General Protocol for Suzuki-Miyaura Coupling of a 4-Bromo-2,6-difluorobenzamide Derivative:

-

Reaction Setup: In a Schlenk flask, combine the 4-bromo-2,6-difluorobenzamide derivative (1.0 eq), a boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The 4-bromo-2,6-difluorobenzoyl moiety is a valuable scaffold in the design of bioactive molecules. While specific examples utilizing the acyl chloride directly are often proprietary, the closely related building block, 4-bromo-2,6-difluoroaniline, has been instrumental in the synthesis of approved kinase inhibitors such as Abemaciclib and Vandetanib.[2] This underscores the potential of the 4-bromo-2,6-difluorophenyl scaffold in generating compounds that can effectively modulate biological targets. The strategic placement of the fluorine atoms can enhance binding affinity to target proteins and improve metabolic stability, leading to more potent and durable drug candidates.

Safety and Handling: A Commitment to Laboratory Best Practices

This compound is a reactive and corrosive chemical that requires careful handling to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[13]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of corrosive vapors.

-

Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid upon contact with water. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4]

-

Spill Management: In case of a spill, neutralize with a suitable agent like sodium bicarbonate before cleaning.

By adhering to these safety protocols, researchers can safely and effectively harness the synthetic potential of this powerful chemical building block.

References

-

SpectraBase. (n.d.). 4-Bromo-2-fluorobenzoyl chloride. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:497181-19-8. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H2BrClF2O). Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4,5-difluorobenzoyl chloride. Retrieved from [Link]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4,6-difluorobenzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluorobenzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2,6-difluorobenzoyl chloride. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 4-chloro-. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Iriepa, I., et al. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 23(11), 2878. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | CAS#:497181-19-8 | Chemsrc [chemsrc.com]

- 4. 4-Bromo-2-fluorobenzoyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. PubChemLite - this compound (C7H2BrClF2O) [pubchemlite.lcsb.uni.lu]

- 6. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. Amide Synthesis [fishersci.it]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 4-ブロモ-2,6-ジフルオロベンズアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-2,6-difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzoyl Chlorides in Modern Drug Discovery

4-Bromo-2,6-difluorobenzoyl chloride stands as a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] The bromine atom, in turn, serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of intricate molecular architectures. This guide provides an in-depth exploration of the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the critical parameters that ensure a successful and reproducible outcome.

The utility of acyl chlorides as highly reactive intermediates is fundamental to organic synthesis. Their enhanced electrophilicity, stemming from the excellent leaving group ability of the chloride ion, facilitates a broad spectrum of nucleophilic acyl substitution reactions.[1] This reactivity is paramount in the efficient construction of esters, amides, and other carbonyl-containing functional groups that are prevalent in pharmacologically active compounds.[1][3] The fluorinated and brominated aromatic core of this compound presents a unique combination of functionalities, making it a highly sought-after intermediate in the development of novel therapeutics and other specialty chemicals.[1]

Part 1: Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic approach to this compound identifies its immediate precursor as 4-Bromo-2,6-difluorobenzoic acid. This carboxylic acid can, in turn, be synthesized from a commercially available starting material, 1-bromo-3,5-difluorobenzene. This two-step synthetic sequence is the most widely adopted and efficient route.

Caption: Retrosynthetic analysis of this compound.

Part 2: Synthesis of the Precursor: 4-Bromo-2,6-difluorobenzoic acid

The synthesis of 4-Bromo-2,6-difluorobenzoic acid is typically achieved through the ortho-lithiation of 1-bromo-3,5-difluorobenzene, followed by carboxylation with carbon dioxide.

Mechanism of Ortho-Lithiation and Carboxylation

The reaction proceeds via a directed ortho-metalation (DoM) mechanism. The fluorine atoms on the aromatic ring are powerful ortho-directing groups for lithiation. An organolithium reagent, such as n-butyllithium, selectively abstracts a proton from the position ortho to a fluorine atom. The resulting aryllithium intermediate is then quenched with a source of carbon dioxide (e.g., dry ice or CO2 gas) to form the corresponding carboxylate salt. Subsequent acidic workup protonates the carboxylate to yield the desired carboxylic acid.[4]

Caption: Synthetic workflow for 4-Bromo-2,6-difluorobenzoic acid.

Detailed Experimental Protocol: Synthesis of 4-Bromo-2,6-difluorobenzoic acid

Materials:

-

1-Bromo-3,5-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 1-bromo-3,5-difluorobenzene and anhydrous THF under a nitrogen atmosphere.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium in hexanes is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for 1-2 hours.

-

Carboxylation: The reaction mixture is then poured slowly over an excess of crushed dry ice in a separate beaker. Alternatively, CO2 gas can be bubbled through the solution.

-

Quenching and Workup: After the addition is complete, the mixture is allowed to warm to room temperature. Water is added, and the aqueous layer is separated and washed with diethyl ether to remove any unreacted starting material.

-

Acidification: The aqueous layer is then acidified to a pH of approximately 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.

-

Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Value |

| Starting Material | 1-Bromo-3,5-difluorobenzene |

| Reagents | n-BuLi, CO2 |

| Solvent | THF |

| Reaction Temperature | -78 °C |

| Typical Yield | 75-85% |

| Melting Point | 201-203 °C[5] |

Part 3: Conversion to the Acyl Chloride: Synthesis of this compound

The final and crucial step is the conversion of the carboxylic acid to the more reactive acyl chloride. This is most commonly and efficiently achieved by reacting 4-Bromo-2,6-difluorobenzoic acid with thionyl chloride (SOCl2).

Mechanism of Acyl Chloride Formation with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[6][7] This is followed by the loss of a chloride ion and subsequent deprotonation to form a chlorosulfite intermediate.[7] The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[3][7] This leads to the formation of a tetrahedral intermediate which collapses, eliminating sulfur dioxide and a chloride ion to form the final acyl chloride product. The gaseous byproducts, SO2 and HCl, drive the reaction to completion.[1]

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromo-2,6-difluorobenzoic acid

-

Thionyl chloride (SOCl2)

-

N,N-Dimethylformamide (DMF) (catalytic amount, optional)

-

Toluene or other inert solvent (optional)

Procedure:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube (or connected to a gas trap to neutralize HCl and SO2) is charged with 4-Bromo-2,6-difluorobenzoic acid.

-

Reagent Addition: Thionyl chloride is added to the flask. An excess of thionyl chloride is typically used and can serve as the solvent.[1] A catalytic amount of DMF can be added to accelerate the reaction.

-

Reaction: The mixture is heated to reflux and maintained at this temperature until the evolution of gas ceases, indicating the completion of the reaction.[1]

-

Removal of Excess Reagent: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.[8]

-

Purification: The crude this compound is then purified by vacuum distillation to yield the final product as a liquid.[1][8]

| Parameter | Value |

| Starting Material | 4-Bromo-2,6-difluorobenzoic acid |

| Chlorinating Agent | Thionyl Chloride (SOCl2) |

| Catalyst (Optional) | DMF |

| Reaction Condition | Reflux |

| Purification Method | Vacuum Distillation |

| Typical Yield | >90% |

Part 4: Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the structure and the presence of the fluorine atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the acyl chloride (typically around 1780-1815 cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

Conclusion

The synthesis of this compound is a well-established and efficient process that provides a valuable building block for the development of new pharmaceuticals and other advanced materials. By understanding the underlying chemical principles and adhering to carefully controlled experimental procedures, researchers can reliably produce this important intermediate in high yield and purity. The strategic combination of fluorine and bromine functionalities in this molecule will continue to make it a key component in the synthetic chemist's toolbox for years to come.

References

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. [Link]

-

Rzepa, H. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Bioman Explains. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

PrepChem.com. Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. [Link]

-

ChemBK. 4-Bromo-2,6-difluorobenzoic acid. [Link]

-

Oakwood Chemical. 4-Bromo-2,6-difluorobenzoic acid. [Link]

-

Georganics. 4-Bromo-2,6-difluorobenzenesulphonyl chloride - High purity | EN. [Link]

-

Appchem. 4-Bromo-2-chloro-6-fluorobenzoic acid | 1321613-01-7 | C7H3BrClFO2. [Link]

-

Chemsrc. This compound | CAS#:497181-19-8. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

National Institutes of Health. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]

-

Organic Syntheses. 2-Bromohexanoyl chloride. [Link]

-

ResearchGate. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF. [Link]

-

PubChem. 4-Bromo-3-chloro-2,5-difluorobenzoyl chloride | C7HBrCl2F2O. [Link]

-

PubChem. 3-Bromo-2,6-difluorobenzoyl chloride | C7H2BrClF2O. [Link]

-

PubMed. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug... [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. prepchem.com [prepchem.com]

4-Bromo-2,6-difluorobenzoyl chloride precursors and starting materials

An In-depth Technical Guide to the Precursors and Starting Materials for 4-Bromo-2,6-difluorobenzoyl Chloride

Abstract

This compound is a pivotal building block in modern synthetic chemistry, prized for its dual functionality. The strategic placement of two fluorine atoms and a bromine atom on the benzoyl scaffold offers medicinal chemists and materials scientists a versatile tool for molecular design. The fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity, while the bromine atom serves as a key handle for cross-coupling reactions to form complex carbon-carbon and carbon-heteroatom bonds.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the critical precursors, starting materials, and the chemical logic that underpins their selection and transformation.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical approach to understanding the synthesis of this compound begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, more readily available precursors. The most direct disconnection is the conversion of the acyl chloride functionality back to its corresponding carboxylic acid, a more stable and common synthetic precursor.

Caption: Synthesis of the key precursor via directed ortho-metalation.

The choice of a strong, non-nucleophilic base like LDA is crucial to prevent unwanted side reactions. The extremely low reaction temperature (-78 °C) is necessary to maintain the stability of the aryllithium intermediate and ensure high regioselectivity. [2][3] Experimental Protocol: Synthesis of 4-Bromo-2,6-difluorobenzoic Acid [2][4]

-

Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 70 mL) and cool to -78 °C using a dry ice/acetone bath.

-

Base Formation (LDA): Sequentially add diisopropylamine (4.0 mL, 28.5 mmol) and n-butyllithium (13 mL, 2.1 M solution in hexanes, 27.2 mmol). Stir the mixture at -78 °C for 1 hour to pre-form the LDA.

-

Lithiation: Slowly add a solution of 1-bromo-3,5-difluorobenzene (5.0 g, 25.9 mmol) dissolved in anhydrous THF (15 mL) to the LDA solution. Maintain the temperature at -78 °C and continue stirring for 45-60 minutes.

-

Carboxylation: In a separate beaker, place an excess of crushed solid carbon dioxide (dry ice). Transfer the reaction mixture containing the aryllithium intermediate onto the dry ice via cannula. Allow the mixture to warm to room temperature and stir for 16 hours.

-

Workup: Adjust the pH of the mixture to ~3 using 1N aqueous hydrochloric acid. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford 4-bromo-2,6-difluorobenzoic acid as an off-white solid.

Table 1: Comparison of Synthetic Routes to 4-Bromo-2,6-difluorobenzoic Acid

| Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| A: ortho-Metalation | 1-Bromo-3,5-difluorobenzene | LDA or n-BuLi, CO₂ | 74-84% [2][4] | High regioselectivity, good yield | Requires cryogenic temperatures, strictly anhydrous conditions |

| B: Aldehyde Oxidation | 4-Bromo-2,6-difluorobenzaldehyde | KMnO₄ or CrO₃ | Moderate | Uses standard oxidation chemistry | Requires prior synthesis of the aldehyde intermediate [1] |

| C: Nitrile Hydrolysis | 4-Bromo-2,6-difluorobenzonitrile | Strong acid or base | Good | Alternative pathway | Requires prior synthesis of the nitrile intermediate [1][5] |

Alternative Starting Materials: The Foundation of the Synthesis

The primary starting material for the most efficient synthesis is 1-bromo-3,5-difluorobenzene . Its preparation is a critical consideration for the overall process. A common and reliable method is the Sandmeyer reaction starting from 3,5-difluoroaniline. [1][6] Protocol: Synthesis of 1-Bromo-3,5-difluorobenzene via Sandmeyer Reaction [6]

-

Diazotization: Dissolve 3,5-difluoroaniline in aqueous hydrobromic acid (HBr, 48%). Cool the solution to 0 °C. Add a solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve.

-

Workup: After the addition is complete, warm the mixture gently to ensure complete reaction. The product can then be isolated by steam distillation. [6]The collected organic layer is washed, dried, and purified by distillation.

The Final Transformation: Acyl Chloride Formation

The final step is the conversion of the carboxylic acid group into the more reactive acyl chloride. [1]This transformation is essential for subsequent nucleophilic acyl substitution reactions used to build more complex molecules. The two most common reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). [1][7]

Using Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used and effective reagent for this conversion. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. [8]A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product. [1][9]

Caption: Simplified mechanism for acyl chloride formation using SOCl₂.

Experimental Protocol: Acyl Chloride Synthesis with Thionyl Chloride [10]

-

Setup: Place 4-bromo-2,6-difluorobenzoic acid (8.79 moles) in a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂).

-

Reaction: Add an excess of thionyl chloride (2.0 L). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heating: Slowly heat the slurry to reflux (approx. 90 °C). The solid will dissolve as the reaction proceeds. Maintain reflux until gas evolution ceases.

-

Purification: Allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure. The desired product, this compound, is then purified by vacuum distillation.

Using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride. [11]The reaction is typically run at or below room temperature in an inert solvent like dichloromethane (DCM), often with a catalytic amount of DMF. The reaction byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are all gaseous, simplifying product isolation. [11][12] Table 2: Comparison of Chlorinating Agents

| Reagent | Conditions | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Neat or with solvent, reflux [7] | SO₂(g), HCl(g) | Inexpensive, volatile byproducts | Harsh conditions (reflux), can cause side reactions with sensitive substrates |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (DCM), RT, cat. DMF [7] | CO₂(g), CO(g), HCl(g) | Milder conditions, highly effective, volatile byproducts [11][12] | More expensive, CO is highly toxic |

Conclusion

The synthesis of this compound is a well-defined process hinging on two key transformations: the regiospecific synthesis of its carboxylic acid precursor and the subsequent efficient conversion to the acyl chloride. The most robust and field-proven pathway begins with 1-bromo-3,5-difluorobenzene, proceeds through a directed ortho-metalation and carboxylation to yield 4-bromo-2,6-difluorobenzoic acid, and culminates in chlorination with either thionyl chloride or oxalyl chloride. Understanding the causality behind each step—from the choice of a specific organolithium base to the selection of a chlorinating agent with gaseous byproducts—is paramount for researchers aiming to utilize this versatile synthetic intermediate in drug discovery and materials science.

References

-

SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

-

Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

-

The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. [Link]

-

Possible syntheses of an acid chloride. College of Saint Benedict and Saint John's University Chemistry. [Link]

-

Getting Towed Uphill. Chemistry LibreTexts. [Link]

- Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

Oxalyl chloride. Wikipedia. [Link]

-

4-Bromo-2,6-difluorobenzoic acid. ChemBK. [Link]

-

This compound | CAS#:497181-19-8. Chemsrc. [Link]

-

Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. PrepChem.com. [Link]

- Preparation of 4-bromo-2,6-difluorobenzonitrile.

-

Exploring 4-Bromo-2,6-Difluorobenzoic Acid: Properties and Applications. LinkedIn. [Link]

- Method for synthesizing bromotoluene.

-

This compound (C7H2BrClF2O). PubChemLite. [Link]

-

Synthesis of 3-bromofluorobenzene. PrepChem.com. [Link]

- Preparation method of 2,6-difluorobenzyl bromide.

-

Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

-

converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

- Process for preparing 1-bromo-3,5-difluorobenzene.

-

p-BROMOTOLUENE. Organic Syntheses Procedure. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromo-2,6-difluorobenzoic acid | 183065-68-1 [chemicalbook.com]

- 3. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. 4-Bromo-2,6-difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. prepchem.com [prepchem.com]

- 11. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 12. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

4-Bromo-2,6-difluorobenzoyl chloride reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-2,6-difluorobenzoyl chloride

Abstract

This compound (CAS No: 497181-19-8) is a highly versatile and reactive chemical intermediate of significant interest in the pharmaceutical, agrochemical, and materials science sectors. Its molecular architecture, featuring a reactive acyl chloride and a functionalized aromatic ring with a bromine atom and two fluorine atoms, offers a dual-pronged approach to synthetic elaboration. The electron-withdrawing nature of the halogen substituents profoundly influences the electrophilicity of the carbonyl carbon, while the bromine atom serves as a key handle for modern cross-coupling chemistries. This guide provides a comprehensive exploration of the compound's reactivity, offering field-proven insights into its synthetic utility, detailed experimental protocols, and the mechanistic rationale behind its transformations.

Structural Features and Synthesis

The reactivity of this compound is a direct consequence of its structure. The key features are:

-

Acyl Chloride Moiety: This functional group is an activated form of a carboxylic acid, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating a wide range of substitution reactions.[1]

-

Difluorinated Phenyl Ring: The two fluorine atoms ortho to the carbonyl group are strongly electron-withdrawing. This inductive effect further increases the electrophilicity of the carbonyl carbon, enhancing its reactivity towards nucleophiles.[1] In medicinal chemistry, the difluorobenzoyl motif is often incorporated to improve pharmacokinetic properties such as metabolic stability and binding affinity.[1]

-

Bromo Substituent: The bromine atom at the para position is a versatile functional handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

Synthetic Route

The most common and industrially scalable synthesis involves the chlorination of the corresponding carboxylic acid, 4-bromo-2,6-difluorobenzoic acid.[1]

The precursor acid itself is typically prepared via directed ortho-metalation and carboxylation of 1-bromo-3,5-difluorobenzene.[1][2]

Caption: Synthesis pathway for this compound.

Protocol 1: Synthesis via Thionyl Chloride

This protocol describes the conversion of the carboxylic acid to the acyl chloride. The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[1]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂), add 4-bromo-2,6-difluorobenzoic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add thionyl chloride (SOCl₂, ~2.0-3.0 eq). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, or until gas evolution ceases.[3] The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LCMS for the disappearance of the starting acid.

-

Workup: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude this compound can often be used directly or purified by vacuum distillation to yield a clear liquid.[3]

Reactivity Profile I: Nucleophilic Acyl Substitution

The most characteristic reaction of this compound is nucleophilic acyl substitution. The reaction proceeds via a tetrahedral intermediate where a nucleophile attacks the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group to reform the carbonyl double bond.[4]

Caption: General mechanism of Nucleophilic Acyl Substitution.

Amide Bond Formation (Amidation)

The reaction with primary or secondary amines to form amides is typically rapid and highly efficient.[1] This reaction is fundamental in the synthesis of numerous pharmaceuticals and agrochemicals.

Causality: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial. It neutralizes the HCl byproduct generated during the reaction. Without this base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][5]

Protocol 2: General Amidation

-

Setup: Dissolve the amine (1.0 eq) and triethylamine (1.1-1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)) in a flask under an inert atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath. This is to control the exothermic nature of the reaction.

-

Acyl Chloride Addition: Add a solution of this compound (1.05 eq) in the same solvent dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LCMS until the starting material is consumed.

-

Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with saturated aqueous NaHCO₃ to remove any unreacted acid, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

| Parameter | Typical Conditions | Rationale |

| Nucleophile | Primary/Secondary Amines | Forms stable amide bonds. |

| Solvent | DCM, THF, DMF | Aprotic solvents that do not react with the acyl chloride. |

| Base | Triethylamine, Pyridine, DIPEA | Scavenges HCl byproduct to prevent amine protonation.[1] |

| Temperature | 0°C to Room Temperature | Controls exothermicity and prevents side reactions. |

| Yield | Generally >90% | Highly efficient and favorable reaction. |

Ester Formation (Esterification)

The reaction with alcohols proceeds similarly to form esters. While generally less rapid than amidation, the reaction is still highly effective, especially with primary and secondary alcohols. A base like pyridine is often used both as a catalyst and to neutralize HCl.

Reactivity Profile II: Palladium-Catalyzed Cross-Coupling

The C-Br bond in this compound provides a reactive site for forming new carbon-carbon bonds, a cornerstone of modern organic synthesis.[1] These reactions dramatically increase molecular complexity.

Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful method for coupling the aryl bromide with an organoboron species (boronic acid or ester) to form biaryl compounds.[6] The reaction is catalyzed by a palladium(0) complex and requires a base.[7]

Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to the Pd(0) catalyst to form a Pd(II) complex; (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center; and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling

-

Setup: In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system. A common choice is a biphasic mixture like toluene/water or dioxane/water (e.g., 4:1 v/v). Degassing (by sparging with argon or nitrogen for 15-30 min) is critical to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture under an inert atmosphere to 80-100°C for 2-12 hours, monitoring by TLC or LCMS.

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling

This reaction couples the aryl bromide with a terminal alkyne to form an arylalkyne, employing a palladium catalyst and a copper(I) co-catalyst (typically CuI) in the presence of an amine base.[9][10] The reaction is valued for its mild conditions, often proceeding at room temperature.[11]

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene.[12][13] It requires a base (typically an amine like triethylamine or an inorganic base like NaOAc) to neutralize the HBr formed.[14]

| Reaction | Coupling Partner | Key Catalyst(s) | Typical Base |

| Suzuki | Boronic Acid / Ester | Pd(0) complex (e.g., Pd(PPh₃)₄) | K₂CO₃, Cs₂CO₃ |

| Sonogashira | Terminal Alkyne | Pd(0) complex + Cu(I) salt | Et₃N, Piperidine |

| Heck | Alkene | Pd(0) or Pd(II) complex | Et₃N, NaOAc, K₂CO₃ |

Applications in Drug Discovery and Agrochemicals

The dual reactivity of this compound makes it a valuable building block.

-

Pharmaceuticals: It is a key reagent in the synthesis of enzyme inhibitors. For instance, it has been utilized in the development of inhibitors for Indoleamine 2,3-dioxygenase (IDO1), a significant target in cancer immunotherapy.[1] The amide bond is formed first via nucleophilic acyl substitution, followed by a Suzuki coupling at the bromo- position to build out the final complex molecule.

-

Agrochemicals: The 2,6-difluorobenzoyl moiety is a critical component of benzoylurea insecticides like diflubenzuron and teflubenzuron.[15][16] These compounds function as insect growth regulators by inhibiting chitin synthesis, a process vital for the insect exoskeleton but absent in vertebrates, which imparts a favorable safety profile.[15]

Safety and Handling

As an acyl chloride, this compound is highly reactive and requires careful handling.

-

Hazards: Corrosive. Causes severe skin burns and eye damage.[17][18] Reacts violently with water (hydrolysis), releasing corrosive HCl gas. Harmful if swallowed or inhaled.[18]

-

Handling Precautions:

-

Always handle in a well-ventilated chemical fume hood.[17]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[17]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[17]

-

-

Incompatible Materials: Strong oxidizing agents, strong acids, water, alcohols, and amines (unless intended for reaction).[17]

References

-

This compound | CAS#:497181-19-8 | Chemsrc. (n.d.). Chemsrc. Retrieved January 11, 2026, from [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

Heck reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

- CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents. (n.d.). Google Patents.

-

4.5: Nucleophilic acyl substitution reactions - Chemistry LibreTexts. (2023, September 21). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

Heck Reaction. (n.d.). Name-Reaction.com. Retrieved January 11, 2026, from [Link]

-

21.2: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts. (2024, September 30). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]

-

Preparation of 4-bromobenzoyl chloride - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

Nucleophilic Acyl Substitution Reaction Mechanism - YouTube. (2017, January 12). YouTube. Retrieved January 11, 2026, from [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021, March 20). YouTube. Retrieved January 11, 2026, from [Link]

-

Sonogashira Coupling Reaction - YouTube. (2016, August 10). YouTube. Retrieved January 11, 2026, from [Link]

-

Evolution of amide bond formation | Request PDF - ResearchGate. (2025, August 9). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions - NIH. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Harvard University. Retrieved January 11, 2026, from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

The Intramolecular Heck Reaction - Macmillan Group. (2004, July 14). Princeton University. Retrieved January 11, 2026, from [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

21.7 Nucleophilic Acyl Substitution - YouTube. (2020, April 2). YouTube. Retrieved January 11, 2026, from [Link]

-

This compound (C7H2BrClF2O) - PubChemLite. (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]

-

3-Bromo-2,6-difluorobenzoyl chloride | C7H2BrClF2O | CID 51000132 - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

What Is The Detailed Mechanism Of Amide Bond Formation? - Chemistry For Everyone. (2025, August 11). YouTube. Retrieved January 11, 2026, from [Link]

-

Struggling with Suzuki Reaction : r/Chempros - Reddit. (n.d.). Reddit. Retrieved January 11, 2026, from [Link]

-

FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DIFLUBENZURON. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 11, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fao.org [fao.org]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

Electrophilicity of 4-Bromo-2,6-difluorobenzoyl chloride

An In-depth Technical Guide to the Electrophilicity and Synthetic Utility of 4-Bromo-2,6-difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of halogen atoms into molecular frameworks is a cornerstone of rational drug design. Fluorine, in particular, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity[1]. Similarly, brominated aromatic compounds serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions[1]. This compound emerges as a uniquely powerful building block, combining the inherent reactivity of an acyl chloride with the distinct electronic and functional properties of its halogen substituents. This guide offers a deep dive into the chemical principles governing the electrophilicity of this reagent, providing field-proven insights into its synthesis, reactivity, and application.

Part 1: The Electronic Architecture and Enhanced Electrophilicity

The reactivity of a benzoyl chloride derivative is fundamentally dictated by the electrophilicity of its carbonyl carbon. In this compound, this electrophilicity is profoundly amplified by the cumulative electronic effects of its three halogen substituents.

The Dominant Inductive Effect of Ortho-Fluorines